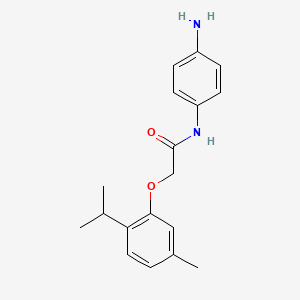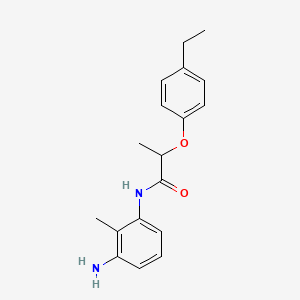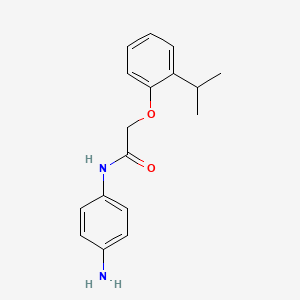
N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
Descripción general
Descripción
N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide, also known as NAPAP, is a synthetic amide derivative of the naturally occurring compound 4-aminophenol. It has been used in various scientific research applications due to its unique properties. In particular, its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) is of particular interest.
Aplicaciones Científicas De Investigación
Anticancer Properties
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and characterized through various spectroscopic techniques. Its potential as an anticancer agent was evaluated through molecular docking analysis targeting the VEGFr receptor, which is significant in cancer research due to the role of VEGF in tumor angiogenesis. The compound's structure, including its crystallization in the orthorhombic crystal system and intermolecular hydrogen bonds, supports its bioactivity potential (Sharma et al., 2018).
Antitumor Activity
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, were synthesized and screened for antitumor activity. The evaluation was conducted in vitro against human tumor cell lines derived from various neoplastic diseases. Among the synthesized compounds, specific derivatives demonstrated significant anticancer activity against some cancer cell lines, indicating the potential of such compounds in antitumor therapies (Yurttaş et al., 2015).
Enzyme Inhibition
Research into enzyme inhibition by compounds similar to N-(4-Aminophenyl)-2-(2-isopropylphenoxy)acetamide can provide insights into their potential therapeutic applications. For instance, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the relevance of such compounds in medicinal chemistry. The process optimization and mechanistic studies of such reactions can offer valuable information for drug design and discovery (Magadum & Yadav, 2018).
Anti-Inflammatory Drug Design
The synthesis of new indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, and their characterization through spectroscopic analyses underscore the potential of such compounds in drug design, particularly for anti-inflammatory purposes. The in silico modeling studies targeting cyclooxygenase domains further affirm their potential application in treating inflammation-related conditions (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)15-5-3-4-6-16(15)21-11-17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUXTJOSJDXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3174679.png)
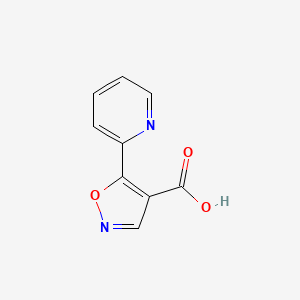



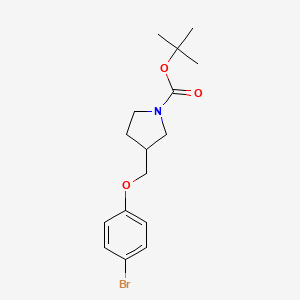
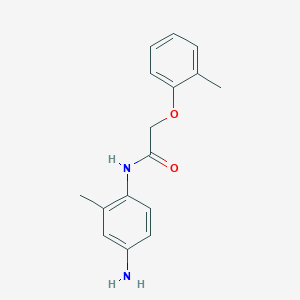
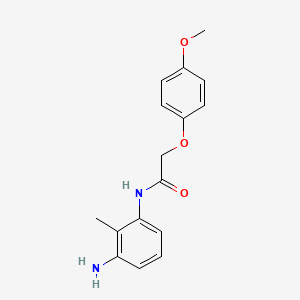

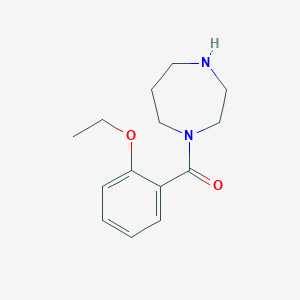
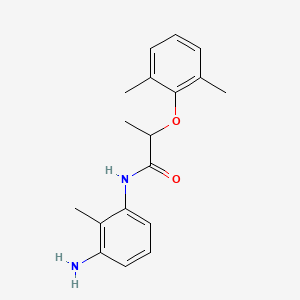
![[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174759.png)
